Geraniin

Diabetes Enzyme Inhibition Postprandial Hyperglycemia

Geraniin is a structurally distinct ellagitannin with a unique DHHDP group, delivering uncompetitive AChE inhibition (IC50 0.51 mM) and potent dual α-glucosidase (IC50 0.92 μg/mL) / α-amylase (IC50 0.93 μg/mL) blockade. Its mechanism-specific action and in vivo efficacy (55.41% blood glucose reduction at 75 mg/kg) make it the superior choice over corilagin or punicalagin for anti-hyperglycemic and Alzheimer's preclinical programs. ≥98% purity, well-defined safety (LD50 >2000 mg/kg).

Molecular Formula C41H28O27
Molecular Weight 952.6 g/mol
Cat. No. B209207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeraniin
SynonymsGeraniin
Molecular FormulaC41H28O27
Molecular Weight952.6 g/mol
Structural Identifiers
SMILESC1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O
InChIInChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)41(61)40(59,60)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23+,30-,32+,33-,39+,41+/m1/s1
InChIKeyJQQBXPCJFAKSPG-SVYIMCMUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Geraniin (Ellagitannin) for Research and Industrial Procurement: Key Compound Data and Differentiation Guide


Geraniin is a high-molecular-weight hydrolyzable ellagitannin, a polyphenolic compound characterized by a dehydrohexahydroxydiphenoyl (DHHDP) group and a hexahydroxydiphenoyl (HHDP) group esterified to a glucose core. It is a naturally occurring secondary metabolite found in various plant species, including Geranium thunbergii, Nephelium lappaceum (rambutan), and Phyllanthus spp. [1]. This guide provides quantitative evidence to support the scientific selection of geraniin over its closest structural and functional analogs, such as corilagin, chebulagic acid, ellagic acid, and punicalagin, for specific research and industrial applications.

Why Geraniin Cannot Be Readily Substituted: Key Differentiation from Corilagin, Chebulagic Acid, and Ellagic Acid


While geraniin belongs to the ellagitannin class alongside compounds like corilagin, chebulagic acid, and punicalagin, it cannot be assumed to be functionally interchangeable. Subtle variations in the number and arrangement of galloyl, HHDP, and DHHDP groups across these compounds lead to significant differences in their interaction with specific biological targets, resulting in distinct inhibitory profiles, mechanisms of action, and in vivo outcomes. For instance, geraniin exhibits a unique combination of potent dual enzyme inhibition for anti-hyperglycemic activity [1] and a specific uncompetitive inhibition mechanism on acetylcholinesterase, distinct from the mixed-type inhibition of corilagin [2]. Relying on a generic 'ellagitannin' without verifying these compound-specific, quantitative performance metrics introduces substantial risk of experimental failure or suboptimal product performance.

Geraniin Differentiation Data: Comparative Bioactivity and Performance Metrics


Geraniin Demonstrates Superior α-Glucosidase and α-Amylase Inhibition vs. Acarbose

Geraniin exhibits significantly more potent in vitro inhibition of key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase, compared to the clinical drug acarbose. This suggests a stronger potential for managing postprandial blood glucose levels. [1]

Diabetes Enzyme Inhibition Postprandial Hyperglycemia

Geraniin's Unique Uncompetitive AChE Inhibition Differentiates it from Corilagin

In a direct comparison of four ellagitannins, geraniin inhibited acetylcholinesterase (AChE) with an IC50 of 0.51 mM via an uncompetitive mechanism. This is distinct from the closely related analog corilagin, which showed a weaker IC50 of 0.72 mM and a mixed-type inhibition mechanism. [1] The uncompetitive inhibition of geraniin suggests a distinct binding mode that could be crucial for targeting specific pathological conditions where substrate concentration is elevated. [1]

Alzheimer's Disease Acetylcholinesterase Enzyme Kinetics

Geraniin's In Vivo Antihyperglycemic Efficacy and Defined Safety Profile

Geraniin demonstrates significant in vivo antihyperglycemic activity, reducing blood glucose by 55.41% at 75 mg/kg in STZ-induced diabetic rats [1]. While its in vitro enzyme inhibition is potent, it's essential to consider its pharmacokinetics and safety. An acute oral toxicity study established an LD50 cut-off value of 2000 mg/kg for geraniin [2]. The combination of a quantifiable in vivo effect with a defined safety metric is crucial for advancing research towards potential therapeutic applications.

Diabetes In Vivo Pharmacology Toxicology

Evidence-Based Application Scenarios for Geraniin Procurement


Type 2 Diabetes and Metabolic Syndrome Research

Geraniin is a prime candidate for research programs investigating novel anti-hyperglycemic agents. Its potent dual inhibition of α-glucosidase (IC50: 0.92 μg/mL) and α-amylase (IC50: 0.93 μg/mL) [1], combined with demonstrated in vivo efficacy in reducing blood glucose (55.41% reduction at 75 mg/kg in STZ-diabetic rats) [2], provides a strong, data-driven rationale for its use in preclinical studies of postprandial hyperglycemia and metabolic syndrome.

Alzheimer's Disease Drug Discovery

Researchers focusing on acetylcholinesterase (AChE) inhibitors for Alzheimer's disease should consider geraniin as a structurally distinct lead compound. Its uncompetitive inhibition mechanism on AChE (IC50: 0.51 mM) differentiates it from other ellagitannins like corilagin (IC50: 0.72 mM, mixed-type inhibitor) and may offer advantages in specific disease contexts [3]. This makes geraniin a valuable tool for exploring alternative AChE binding modes and structure-activity relationships.

Development of Standardized Botanical Extracts and Nutraceuticals

For industrial applications in the development of evidence-based nutraceuticals or standardized botanical extracts, geraniin serves as an ideal marker compound. Its well-characterized bioactivity profile, including antioxidant and anti-hyperglycemic effects [1], and a defined safety profile (LD50 > 2000 mg/kg) [4], supports its use in quality control and standardization of extracts from plants like Geranium thunbergii and Nephelium lappaceum. This allows for the creation of products with a quantifiable and scientifically substantiated health benefit.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Geraniin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.